molecular formula C11H7N3O3 B3071901 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid CAS No. 1015560-12-9

3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid

Cat. No.: B3071901
CAS No.: 1015560-12-9
M. Wt: 229.19 g/mol
InChI Key: ZLAWGVLKFZTCJV-UHFFFAOYSA-N
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Description

3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of anthranilic acid derivatives with hydrazine derivatives, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical or other applications .

Chemical Reactions Analysis

Types of Reactions

3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,9-dihydro-3,9-dimethyl-4-oxo-1H-pyrazolo[3,4-b]quinoline
  • 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline
  • 4-hydroxy-1H-pyrazolo[3,4-b]quinoline

Uniqueness

3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid is unique due to its specific ring structure and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid is a heterocyclic compound belonging to the pyrazoloquinoline family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the synthesis, mechanisms of action, and biological activities of this compound based on recent research findings.

  • Molecular Formula : C12H9N3O3
  • Molecular Weight : 243.22 g/mol
  • CAS Number : 1083202-30-5

Synthesis Methods

The synthesis of this compound can be achieved through various methods, with the Friedländer condensation being a prominent approach. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of an acidic or basic catalyst, leading to the formation of the desired heterocyclic structure .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit various enzymes by binding to their active sites, which prevents these enzymes from catalyzing their respective reactions. This inhibition can lead to reduced inflammation and decreased cell proliferation in cancerous tissues .

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazoloquinolines exhibit significant anti-inflammatory effects. For instance, studies show that compounds similar to this compound can reduce inflammation in lipopolysaccharide (LPS)-induced macrophages without exhibiting cytotoxic effects .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably:

  • In vitro assays have indicated that it exhibits selective cytotoxicity against several cancer cell lines including HeLa (cervical cancer) and MCF7 (breast cancer) cells.
  • The compound's mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced proliferation rates in cancer cells .

Antimicrobial Properties

The antimicrobial activity of pyrazoloquinolines has also been studied. Compounds in this class have shown effectiveness against a range of bacterial strains, indicating potential applications in treating infections.

Case Studies

  • Study on Anti-inflammatory Effects :
    • A study evaluated the anti-inflammatory properties of quinoline derivatives including 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline derivatives. Results indicated a significant reduction in pro-inflammatory cytokines in treated macrophages compared to controls.
  • Anticancer Evaluation :
    • Another research focused on the cytotoxic effects of pyrazoloquinolines against various tumor cell lines. The findings revealed that these compounds could effectively inhibit cell growth and induce apoptosis in cancer cells.

Data Table: Biological Activities Summary

Activity TypeEffectivenessMechanismReferences
Anti-inflammatorySignificant reductionInhibition of pro-inflammatory cytokines
AnticancerSelective cytotoxicityCDK inhibition leading to cell cycle arrest
AntimicrobialEffective against bacteriaDisruption of bacterial cell processes

Properties

IUPAC Name

3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-10-7-4-12-8-2-1-5(11(16)17)3-6(8)9(7)13-14-10/h1-4H,(H,16,17)(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAWGVLKFZTCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C3C(=C2C=C1C(=O)O)NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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